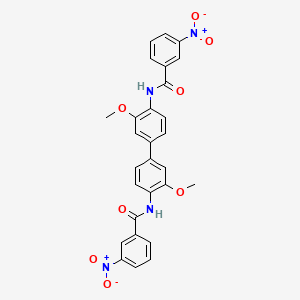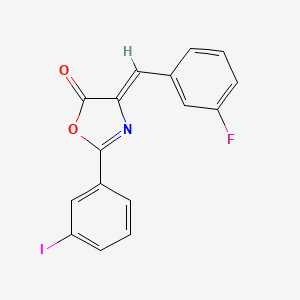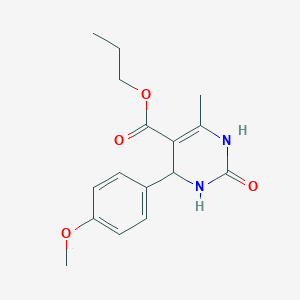
(4Z)-4-(5-bromo-2-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(5-ブロモ-2-メトキシベンジリデン)-5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ピラゾロン類に属する合成有機化合物です。この化合物は、ブロモ化ベンジリデン基とメトキシ置換基を含む独自の構造が特徴です。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
(4Z)-4-(5-ブロモ-2-メトキシベンジリデン)-5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、一般的に、特定の反応条件下での5-ブロモ-2-メトキシベンズアルデヒドと5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの縮合反応により行われます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、エタノールまたはメタノールなどの適切な溶媒中で行われます。 反応混合物を数時間還流して縮合を完了させ、その後、再結晶またはカラムクロマトグラフィーによって精製します .
化学反応の分析
(4Z)-4-(5-ブロモ-2-メトキシベンジリデン)-5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化し、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元誘導体の生成につながります。
置換: ベンジリデン基の臭素原子は、適切な条件下で、アミンまたはチオールなどの他の求核剤で置換することができます。
科学的研究の応用
化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性を示しており、薬物開発の候補として注目されています。
医学: がんや感染症など、さまざまな疾患の治療における治療の可能性を探るための研究が進行中です。
作用機序
(4Z)-4-(5-ブロモ-2-メトキシベンジリデン)-5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで、それらの活性を調節すると考えられています。 例えば、その抗がん活性は、細胞増殖や生存に関与する特定の酵素を阻害する能力に起因する可能性があります .
類似化合物との比較
(4Z)-4-(5-ブロモ-2-メトキシベンジリデン)-5-メチル-2-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、以下のような他の類似化合物と比較することができます。
N’-(5-ブロモ-2-メトキシベンジリデン)シクロヘキサンカルボヒドラジド: この化合物は、類似のベンジリデン基を共有しますが、ヒドラジド部位が異なります。
3-ヒドロキシ安息香酸(5-ブロモ-2-メトキシベンジリデン)ヒドラジド: この化合物は、5-ブロモ-2-メトキシベンジリデン基を含んでいますが、異なるコア構造を持っています。
5-ブロモ-2-メトキシベンズアルデヒド: これは、標的化合物の合成に使用される前駆体であり、ブロモ化ベンジリデン基を共有しています.
特性
分子式 |
C18H15BrN2O2 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-16(11-13-10-14(19)8-9-17(13)23-2)18(22)21(20-12)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-11- |
InChIキー |
BOXOMUAUXSNELE-WJDWOHSUSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
![4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11693025.png)

![2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11693053.png)
![17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)

![(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11693069.png)
![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)

![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)
